Naphthalen-2-yl 5-methoxy-2,4-dimethylbenzene-1-sulfonate
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Description
Naphthalen-2-yl 5-methoxy-2,4-dimethylbenzene-1-sulfonate is a useful research compound. Its molecular formula is C19H18O4S and its molecular weight is 342.41. The purity is usually 95%.
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Scientific Research Applications
Environmental Impact and Degradation
Naphthalene derivatives, including structures similar to Naphthalen-2-yl 5-methoxy-2,4-dimethylbenzene-1-sulfonate, are significant in environmental science, particularly concerning the degradation of azo dyes. Research by Kudlich et al. (1999) explored the autoxidation reactions of mono- and disulfonated naphthalene derivatives, which are products of anaerobic azo dye reduction by microorganisms. Their study focused on the aerobic decomposition of these derivatives, providing insights into the environmental fate of naphthalene sulfonates derived from azo dye degradation Kudlich, M., Hetheridge, M., Knackmuss, H., & Stolz, A. (1999). Environmental Science & Technology.
Analytical and Diagnostic Applications
Naphthalene derivatives are also utilized in the development of chemosensors. Ding et al. (2013) reported on a chemosensor based on naphthalene derivatives for detecting Al(III) ions, highlighting the use of such compounds in creating sensitive and selective detection tools for metal ions in various environments. This chemosensor showed potential for bioimaging applications, demonstrating the versatility of naphthalene sulfonate compounds in analytical chemistry Ding, W.-H., Cao, W., Zheng, X.-J., Fang, D., Wong, W., & Jin, L.-P. (2013). Inorganic Chemistry.
Anticancer Research
The field of medicinal chemistry has explored naphthalene sulfonates for their potential anticancer properties. Ravichandiran et al. (2019) synthesized and evaluated 1,4‐Naphthoquinone derivatives containing phenylaminosulfanyl moieties, demonstrating significant cytotoxic activity against various cancer cell lines. This research suggests the therapeutic potential of naphthalene sulfonate derivatives in cancer treatment, with specific compounds showing low toxicity to normal cells and inducing apoptosis in cancer cells through upregulation of caspase proteins Ravichandiran, P., Subramaniyan, S., Kim, S.-Y., Kim, J.-S., Park, B.-H., Shim, K., & Yoo, D. (2019). ChemMedChem.
Enzyme Inhibition for Therapeutic Applications
Naphthalene sulfonate derivatives have been evaluated for their enzyme inhibition activities, which could lead to therapeutic applications. Abbasi et al. (2015) studied sulfonamide derivatives of dagenan chloride for their inhibitory effects on lipoxygenase and α-glucosidase enzymes. This research contributes to understanding the potential of naphthalene sulfonates in developing anti-inflammatory and anti-diabetic drugs Abbasi, M., Najm, S., Rehman, A., Rasool, S., Khan, K., Ashraf, M., Nasar, R., & Alam, U. (2015). Tropical Journal of Pharmaceutical Research.
Properties
IUPAC Name |
naphthalen-2-yl 5-methoxy-2,4-dimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4S/c1-13-10-14(2)19(12-18(13)22-3)24(20,21)23-17-9-8-15-6-4-5-7-16(15)11-17/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MACKHCRUZYUHIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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